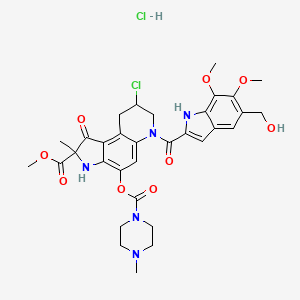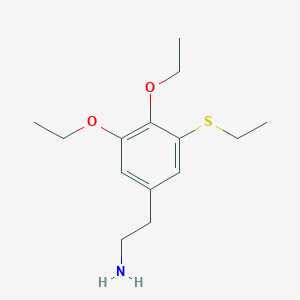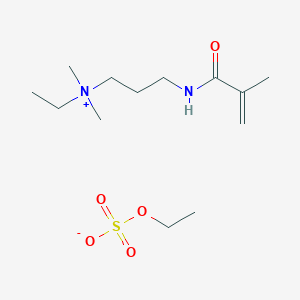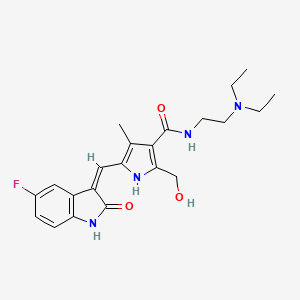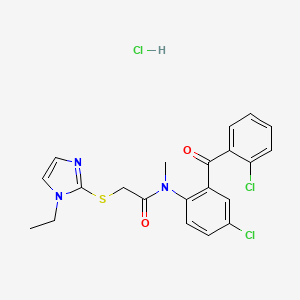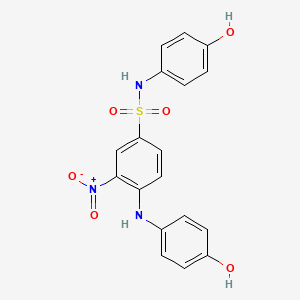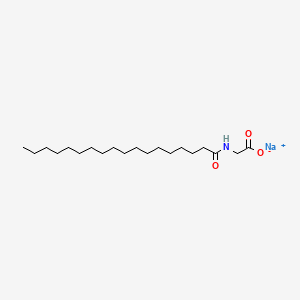
Dihydroauroglaucin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dihydroauroglaucin typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the use of benzaldehyde derivatives and heptadienyl compounds, followed by cyclization and reduction steps . The reaction conditions often require acidic or basic catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using marine fungi. The fungi are cultured under optimized conditions to maximize the yield of this compound. This method is preferred for its sustainability and efficiency in producing large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dihydroauroglaucin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Dihydroauroglaucin has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Medicine: Its anticancer properties are being explored for developing new therapeutic agents.
Industry: this compound is used in the production of dyes and pigments due to its stable color properties.
Wirkmechanismus
The mechanism by which dihydroauroglaucin exerts its effects involves interaction with cellular pathways that regulate cell migration and proliferation. It targets specific proteins and enzymes involved in these processes, thereby inhibiting the aggressive behavior of cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its role in modulating the activity of matrix metalloproteinases and other related enzymes .
Vergleich Mit ähnlichen Verbindungen
Tetrahydroauroglaucin: Structurally similar but lacks the same level of anticancer activity.
Auroglaucin: Another related compound with distinct biological activities.
Isoauroglaucin: Shares a similar core structure but differs in functional group placement and biological effects.
Uniqueness: Dihydroauroglaucin stands out due to its potent anticancer properties, particularly its ability to inhibit cell migration, which is not observed in some of its structurally similar counterparts . This makes it a promising candidate for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
77102-91-1 |
|---|---|
Molekularformel |
C19H24O3 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-[(1E,3E)-hepta-1,3-dienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C19H24O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h6-10,12-13,21-22H,4-5,11H2,1-3H3/b7-6+,9-8+ |
InChI-Schlüssel |
JXIPKNRBDKQMAN-BLHCBFLLSA-N |
Isomerische SMILES |
CCC/C=C/C=C/C1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
Kanonische SMILES |
CCCC=CC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




